molecular formula C31H48O2S2 B1678242 Probucol CAS No. 23288-49-5

Probucol

カタログ番号 B1678242
CAS番号: 23288-49-5
分子量: 516.8 g/mol
InChIキー: FYPMFJGVHOHGLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Probucol, sold under the trade name Lorelco among others, is an anti-hyperlipidemic drug initially developed for the treatment of coronary artery disease . Clinical use was discontinued in some countries after it was found that the drug may have the undesired effect of lowering HDL in patients with a previous history of heart disease .


Synthesis Analysis

Probucol has been the subject of various studies aimed at improving its delivery and efficacy. For example, a novel organoselenium Probucol derivative (RC513) was developed and showed significant protective activity in an in vitro experimental model of oxidative toxicity .


Molecular Structure Analysis

Probucol’s molecular structure was optimized using density functional theory (DFT), and the vibration attribution analysis was carried out . Its chemical name is 4,4’-[(1-methylethyl) disulfide] bis [(2,6-di-tert-butylphenol)] .


Chemical Reactions Analysis

Probucol is a powerful antioxidant which inhibits the oxidation of cholesterol in LDLs; this slows the formation of foam cells, which form atherosclerotic plaques .


Physical And Chemical Properties Analysis

Probucol is a white or white crystalline powder with a special odor . Its chemical formula is C31H48O2S2 and it has a molecular mass of 516.84 g·mol −1 .

科学的研究の応用

  • Nonalcoholic Fatty Liver Disease (NAFLD)

    • Summary of Application : Probucol is an antioxidant with a bis-phenol structure. It has been used in the treatment of NAFLD . Unhealthy living habits and eating styles have made NAFLD an increasingly serious public health problem .
    • Methods of Application : The paper reviews the chemical structure, pharmacokinetics and pharmacological research of probucol . Experimental models and clinical trials of probucol in NAFLD were analyzed and summarized .
    • Results or Outcomes : Although current therapeutic strategies for NAFLD are not effective, it is hoped that through further research on probucol, suitable treatments can be found to solve this problem in the future .
  • Neurodegenerative Diseases

    • Summary of Application : Probucol, a historic lipid-lowering medication, offers substantial potential in the realm of neurodegenerative disease prevention and treatment .
    • Methods of Application : Preclinical investigations have unveiled multifaceted cellular effects of probucol, showcasing its remarkable antioxidative and anti-inflammatory properties, its ability to fortify the BBB and its direct influence on neural preservation and adaptability .
    • Results or Outcomes : These diverse effects collectively translate into enhancements in both motor and cognitive functions .
  • Sensorineural Hearing Loss

    • Summary of Application : Probucol has been found to have antioxidant and anti-inflammatory properties via several different mechanisms. These properties have led to research into the drug’s potential capacity to treat sensorineural hearing loss related to oxidative stress .
    • Methods of Application : Research is being conducted into formulations to improve the delivery of the drug into the ear .
    • Results or Outcomes : The results of these studies are not yet available .
  • Prediabetes Treatment

    • Summary of Application : Probucol is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties. It has potential applications in prediabetes treatment due to protective effects on pancreatic β cells from inflammation and oxidation .
    • Methods of Application : The methods of application are not specified in the source .
    • Results or Outcomes : The results of these studies are not yet available .
  • Blood-Brain Barrier (BBB) Dysfunction

    • Summary of Application : Probucol has been found to have potential applications in the treatment of BBB dysfunction .
    • Methods of Application : In an ischemia-induced mouse model of BBB dysfunction, probucol was found to attenuate sphingosine 1-phosphate signalling and inactivate signal transducer and activator of transcription 3, preserving the proper localization of tight junction protein in endothelial cells (ECs), thereby reducing the leakage of small molecules into the brain parenchyma .
    • Results or Outcomes : The results of these studies are not yet available .
  • Oxidative Stress-Related Sensorineural Hearing Loss

    • Summary of Application : Probucol’s antioxidant and anti-inflammatory properties have led to research into its potential capacity to treat sensorineural hearing loss related to oxidative stress .
    • Methods of Application : Research is being conducted into formulations to improve the delivery of the drug into the ear .
    • Results or Outcomes : The results of these studies are not yet available .
  • Treatment of Hyperlipoproteinaemias

    • Summary of Application : Probucol is effective in the treatment of primary Type IIa and IIb hyperlipoproteinaemias, including polygenic (non-familial) hypercholesterolaemia and both heterozygous and homozygous forms of familial hypercholesterolaemia .
    • Methods of Application : Probucol lowers cholesterol levels by increasing LDL (low-density lipoprotein) breakdown. Additionally, probucol may inhibit cholesterol synthesis and delay cholesterol absorption .
    • Results or Outcomes : Reductions in plasma total cholesterol and low-density lipoprotein (LDL)-cholesterol levels of about 10 to 20% have been attained .
  • Diabetes Mellitus Treatment

    • Summary of Application : Probucol is a highly lipophilic drug with potential protective effects on pancreatic β-cells from inflammation and oxidation. It has potential applications in diabetes mellitus treatment .
    • Methods of Application : Probucol microcapsules incorporating lithocholic acid (LCA) were prepared using an encapsulation method, ionic gelation vibrational jet flow technology .
    • Results or Outcomes : Diabetic mice gavaged LCA-PB microcapsules showed a significant reduction in diabetes signs and symptoms, better survival rate, reduced blood glucose levels, and pro-inflammatory cytokines, with an increase PB level in blood and tissues suggesting a potential therapy for treating diabetes mellitus .

Safety And Hazards

Probucol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is toxic and contains a pharmaceutically active ingredient .

特性

IUPAC Name

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPMFJGVHOHGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045440
Record name Probucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Probucol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.18e-05 g/L
Record name Probucol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Probucol lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body. This drug may also act to inhibit the initial stages of cholesterol synthesis and act to inhibit the absorption of cholesterol from the diet. Recent information suggests that probucol may inhibit the oxidation and tissue deposition of LDL cholesterol, thereby inhibiting atherogenesis. It appears to inhibits ABCA1-mediated cellular lipid efflux.
Record name Probucol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01599
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Probucol

CAS RN

23288-49-5
Record name Probucol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23288-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Probucol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Probucol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01599
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name probucol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name probucol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name probucol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Probucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Probucol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROBUCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3CTH044XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Probucol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Probucol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01599
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Probucol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Probucol
Reactant of Route 2
Reactant of Route 2
Probucol
Reactant of Route 3
Reactant of Route 3
Probucol
Reactant of Route 4
Reactant of Route 4
Probucol
Reactant of Route 5
Reactant of Route 5
Probucol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Probucol

Citations

For This Compound
29,800
Citations
S Yamashita, Y Matsuzawa - Atherosclerosis, 2009 - Elsevier
… reflect a mechanism of action of probucol. Probucol could be reconsidered as an option at … In particular, a marked CAD risk reduction has been recently reported in long-term probucol …
Number of citations: 200 www.sciencedirect.com
M Kuzuya, F Kuzuya - Free Radical Biology and Medicine, 1993 - Elsevier
… of probucol's antiatherogenic effects apart from cholesterol-lowering action. Attention has especially focused on probucol's … the antiatherogenic and antioxidant actions of probucol. …
Number of citations: 139 www.sciencedirect.com
PK Singal, N Siveski-Iliskovic, M Hill… - Journal of molecular and …, 1995 - Elsevier
… Clinical trials employing adriamycin therapy in combination with probucol are needed to … effects of probucol may be independent of its cholesterol-lowering effect. Probucol has no …
Number of citations: 175 www.sciencedirect.com
S Parthasarathy, SG Young, JL Witztum… - The Journal of …, 1986 - Am Soc Clin Investig
… The present studies show that addition of probucol during the … Addition of probucol (5 microM) also prevented this copper-… with conventional dosages of probucol were shown to be …
Number of citations: 815 www.jci.org
T Li, PK Singal - Circulation, 2000 - Am Heart Assoc
… The present study investigated the effects of adriamycin and probucol on myocardial … change was also prevented by probucol. Treatment with probucol alone increased GSHPx activity …
Number of citations: 261 www.ahajournals.org
G Walldius, U Erikson, AG Olsson, L Bergstrand… - The American journal of …, 1994 - Elsevier
… Probucol Quantitative Regression Swedish Trial tested whether treatment of hypercholesterolemic persons with probucol … atherosclerosis were randomized to probucol 0.5 g, twice daily, …
Number of citations: 287 www.sciencedirect.com
A Yamamoto, Y Matsuzawa, S Yokoyama… - The American journal of …, 1986 - Elsevier
… for 2 to 4 years with probucol, cholestyramine, clofibrate and … We found that a combination of probucol, cholestyramine and … occurred in all patients taking probucol, even in a single-…
Number of citations: 302 www.sciencedirect.com
JC Tardif, G Côté, J Lespérance… - … England Journal of …, 1997 - Mass Medical Soc
… , probucol (500 mg), multivitamins (30,000 IU of beta carotene, 500 mg of vitamin C, and 700 IU of vitamin E), or both probucol … mg of probucol, 2000 IU of vitamin E, both probucol and …
Number of citations: 764 www.nejm.org
D Kumar, LA Kirshenbaum, T Li… - … and Redox Signaling, 2001 - liebertpub.com
The dose-dependent cardiomyopathy and heart failure due to adriamycin have been shown to be due to increased oxidative stress and loss of myocytes. We examined the incidence of …
Number of citations: 198 www.liebertpub.com
A Yamamoto - Journal of atherosclerosis and thrombosis, 2008 - jstage.jst.go.jp
… Probucol attracted the attention of researchers as it was found that the drug is … effect of probucol on xanthomas is due to the inhibition of oxidative modification of LDL6) and that probucol …
Number of citations: 57 www.jstage.jst.go.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。